

Structural Characterization of 10-Methylheptadecanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 10-Methylheptadecanoyl-CoA

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Abstract

10-Methylheptadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative characterized by a C17 acyl chain with a methyl branch at the 10th carbon position. As with other acyl-CoAs, it is presumed to play a role in fatty acid metabolism and potentially in other cellular processes. This technical guide provides a comprehensive overview of the structural characterization of **10-Methylheptadecanoyl-CoA**. It details the predicted physico-chemical properties, proposes experimental protocols for its analysis by mass spectrometry and nuclear magnetic resonance spectroscopy, and presents anticipated data in a structured format. This document is intended to serve as a foundational resource for researchers engaged in the study of this specific acyl-CoA.

Physico-Chemical Properties

The fundamental properties of **10-Methylheptadecanoyl-CoA** are summarized in the table below. These are based on its chemical formula and the known properties of similar long-chain acyl-CoA molecules.

Property	Value	Source
Molecular Formula	C39H70N7O17P3S	[1]
Molecular Weight	1034.00 g/mol	[1]
Appearance	Predicted to be a white to off-white solid	General knowledge
Solubility	Expected to be soluble in water and aqueous buffers	General knowledge
Stability	Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to store solutions at -80°C.	[2]

Experimental Protocols for Structural Characterization

The structural elucidation of **10-Methylheptadecanoyl-CoA** would rely on a combination of mass spectrometry for accurate mass determination and fragmentation analysis, and nuclear magnetic resonance spectroscopy for detailed structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive technique for the detection and quantification of acyl-CoAs in biological samples.[3][4]

Sample Preparation (from cell pellets):

- Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a ¹³C-labeled version of the analyte).[4]

- Add 200 μ L of the cold SSA extraction solution to the cell pellet on wet ice and mix thoroughly.[4]
- Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.[4]
- Transfer the supernatant to glass LC-MS vials for analysis.[4][5]

LC-MS/MS Method:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.
 - Mobile Phase A: 10 mM ammonium acetate in water.
 - Mobile Phase B: 10 mM ammonium acetate in 90% methanol.
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B would be used to elute the analyte.
 - Flow Rate: 0.5 - 1.0 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using the predicted precursor and product ions.
 - Collision Energy: Optimized for the specific fragmentation of **10-Methylheptadecanoyl-CoA**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the acyl chain structure and its linkage to the CoA moiety.[6][7]

Sample Preparation:

- Lyophilize the purified **10-Methylheptadecanoyl-CoA** to a powder.
- Reconstitute the sample in a suitable deuterated solvent, such as D₂O.
- Transfer the solution to an NMR tube.

NMR Experiments:

- ¹H NMR: To identify the protons on the acyl chain, the pantothenate moiety, and the adenosine group. The methyl branch protons are expected to produce a distinct signal.
- ¹³C NMR: To identify all carbon atoms in the molecule. The carbonyl carbon of the thioester bond will have a characteristic chemical shift.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the complete structure of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry and NMR data for **10-Methylheptadecanoyl-CoA** based on the known fragmentation patterns of acyl-CoAs and the general principles of NMR spectroscopy.

Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Description
Precursor Ion [M+H] ⁺	1035.4	The protonated parent molecule.
Product Ion 1	~809.4	Loss of the adenosine 3',5'-diphosphate moiety.
Product Ion 2	428.1	Adenosine 5'-monophosphate fragment. [8]
Product Ion 3	~261.1	The 10-methylheptadecanoyl-pantetheine fragment.

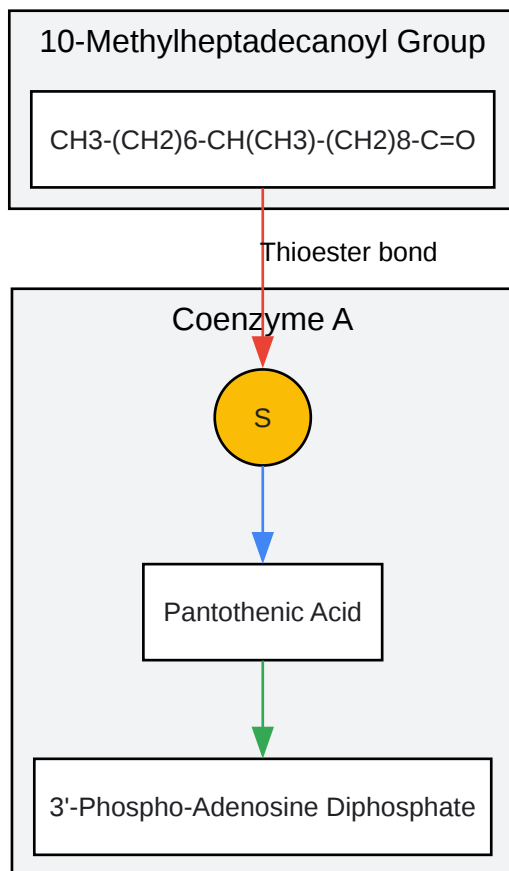
Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Acyl Chain CH ₃ (terminal)	~0.8-0.9	Triplet
Acyl Chain CH ₂	~1.2-1.6	Multiplet
Acyl Chain CH (at methyl branch)	~1.5-1.7	Multiplet
Acyl Chain CH ₃ (at C10)	~0.8-0.9	Doublet
α-CH ₂ (to thioester)	~2.8-3.0	Triplet
β-CH ₂ (to thioester)	~1.6-1.8	Multiplet
Adenosine H1'	~6.1	Doublet
Adenosine H8	~8.5	Singlet
Adenosine H2	~8.2	Singlet

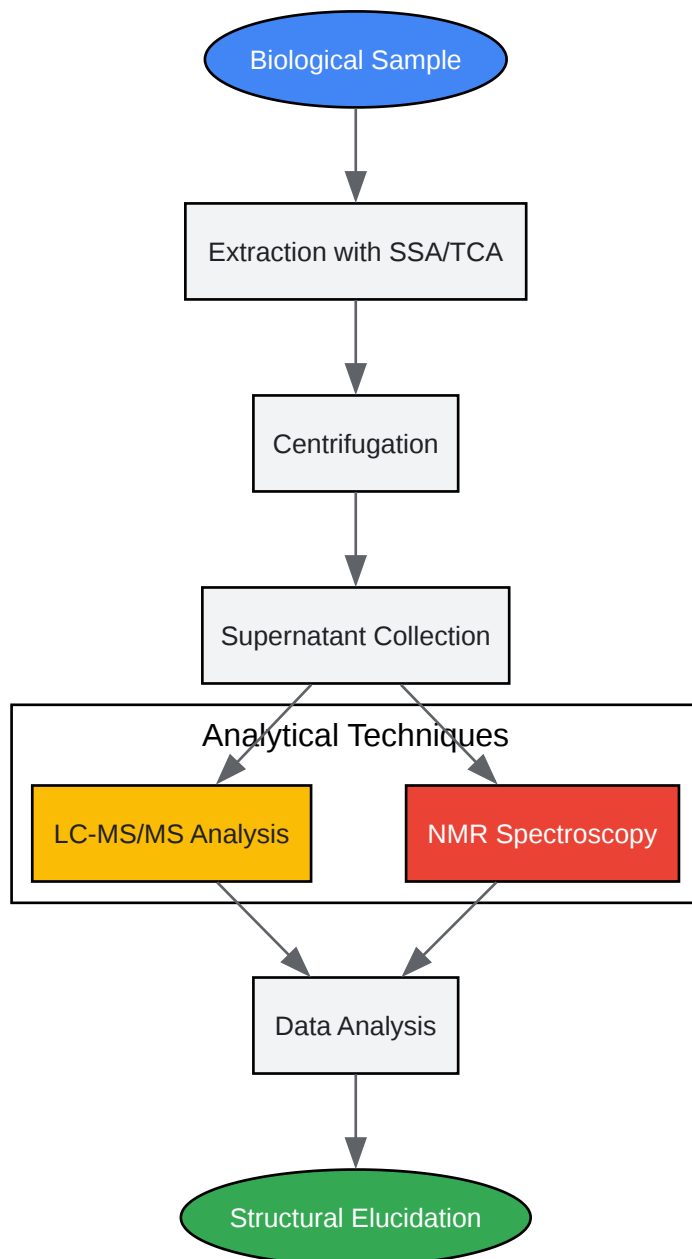
Visualizations

The following diagrams illustrate the general structure of an acyl-CoA and a typical experimental workflow for its characterization.

General Structure of 10-Methylheptadecanoyl-CoA

[Click to download full resolution via product page](#)Caption: Molecular components of **10-Methylheptadecanoyl-CoA**.

Experimental Workflow for Acyl-CoA Characterization



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Caption: A generalized workflow for the structural characterization of acyl-CoAs.

Biological Significance

While the specific biological roles of **10-Methylheptadecanoyl-CoA** are not well-documented, branched-chain fatty acids and their CoA derivatives are known to be involved in various metabolic pathways. They can influence membrane fluidity and serve as precursors for the synthesis of complex lipids. Further research is needed to elucidate the precise functions of this molecule in cellular physiology and disease. Acyl-CoAs, in general, are central to metabolism, participating in the beta-oxidation of fatty acids, the Krebs cycle, and the synthesis of lipids. They also act as acyl donors for post-translational modifications of proteins.[9]

Conclusion

This technical guide provides a predictive framework for the structural characterization of **10-Methylheptadecanoyl-CoA**. The proposed experimental protocols and anticipated spectroscopic data are based on established methodologies for the analysis of similar long-chain acyl-CoA molecules. It is anticipated that the application of these techniques will lead to a definitive structural elucidation and pave the way for a deeper understanding of the biological functions of this and other branched-chain acyl-CoAs.

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- To cite this document: BenchChem. [Structural Characterization of 10-Methylheptadecanoyl-CoA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597570#structural-characterization-of-10-methylheptadecanoyl-coa]

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